

TG 100572 Hydrochloride: A Technical Guide to its Target Kinases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TG 100572 Hydrochloride

Cat. No.: B1682777

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG 100572 Hydrochloride is a potent, multi-targeted small molecule inhibitor that primarily targets receptor tyrosine kinases (RTKs) and Src family kinases.^[1] Its ability to simultaneously block multiple signaling pathways involved in angiogenesis, cell proliferation, and survival makes it a valuable tool for research in oncology and ophthalmology. This technical guide provides an in-depth overview of the target kinases of TG 100572, including its inhibitory activity, the signaling pathways it modulates, and generalized experimental protocols for its characterization.

Target Kinase Profile of TG 100572 Hydrochloride

TG 100572 exhibits potent inhibitory activity against a range of kinases, with sub-nanomolar to low nanomolar IC₅₀ values against key mediators of angiogenesis and cell signaling.

Quantitative Inhibitory Activity

The half-maximal inhibitory concentration (IC₅₀) values of TG 100572 against its primary target kinases are summarized in the table below. This data highlights the compound's high affinity for both receptor tyrosine kinases and Src family kinases.

Kinase Target Family	Specific Kinase	IC50 (nM)
Receptor Tyrosine Kinases	VEGFR1	2
	VEGFR2	7
	FGFR1	2
	FGFR2	16
	PDGFR β	13
Src Family Kinases	Fgr	5
	Fyn	0.5
	Hck	6
	Lck	0.1
	Lyn	0.4
	Src	1
	Yes	0.2

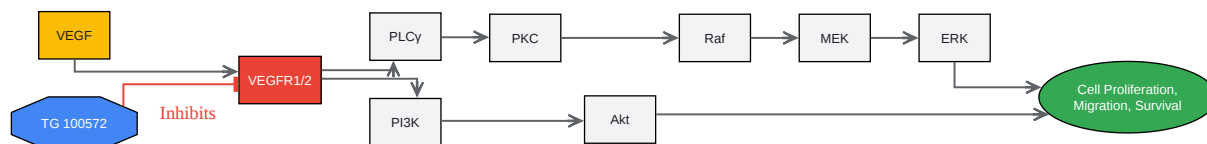
Data compiled from multiple sources.[\[1\]](#)

Signaling Pathway Inhibition

TG 100572 exerts its biological effects by inhibiting key signaling pathways that are crucial for cell growth, proliferation, migration, and survival. The primary pathways affected are those downstream of Vascular Endothelial Growth Factor (VEGF) receptors and Src family kinases.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[\[2\]](#)[\[3\]](#) Upon binding of VEGF to its receptors (VEGFRs), a signaling cascade is initiated that leads to endothelial cell proliferation, migration, and increased vascular permeability. TG 100572's inhibition of VEGFR1 and VEGFR2 directly blocks the initiation of this cascade.

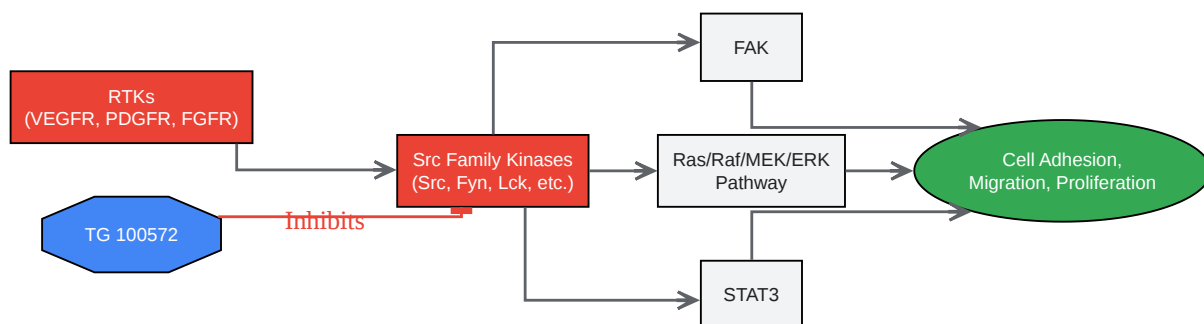


[Click to download full resolution via product page](#)

Inhibition of the VEGF signaling pathway by TG 100572.

Src Family Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including cell adhesion, migration, and proliferation. They often act as downstream effectors of receptor tyrosine kinases, including VEGFRs. By inhibiting multiple members of the Src family, TG 100572 disrupts these crucial cellular functions. The inhibition of Src kinases by TG 100572 has been shown to block VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK).^[1]



[Click to download full resolution via product page](#)

Inhibition of Src family kinase signaling by TG 100572.

Experimental Protocols

The following sections describe generalized experimental protocols for determining the inhibitory activity of TG 100572. Specific parameters may require optimization depending on the kinase and the assay format.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines a common method for determining the IC₅₀ value of an inhibitor against a specific kinase. Luminescence-based assays, which measure the amount of ATP remaining after a kinase reaction, are frequently used for high-throughput screening.

Objective: To determine the concentration of TG 100572 required to inhibit 50% of the activity of a target kinase.

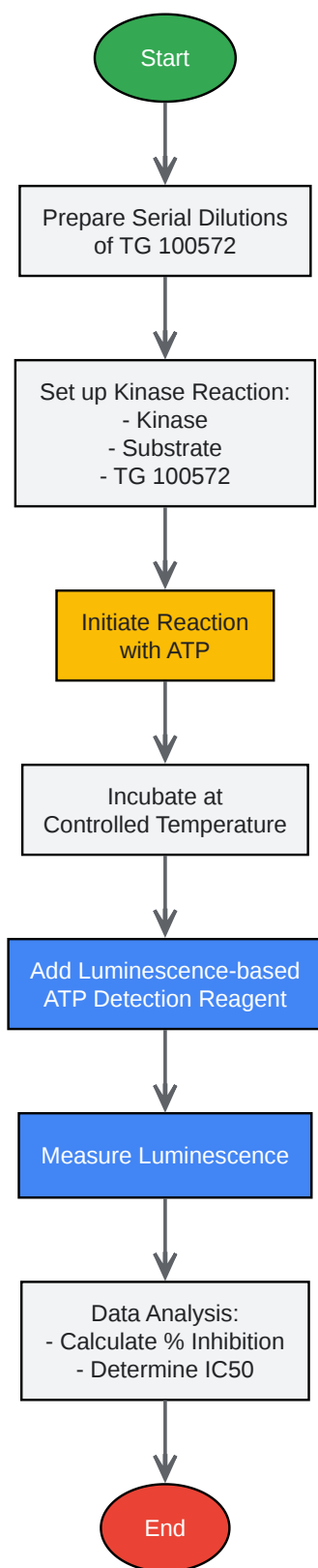
Materials:

- Purified recombinant target kinase
- Kinase-specific substrate (peptide or protein)
- **TG 100572 Hydrochloride**
- Adenosine triphosphate (ATP)
- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **TG 100572 Hydrochloride** in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the desired final concentrations.
- **Kinase Reaction:**

- Add the kinase, substrate, and TG 100572 (at various concentrations) to the wells of the assay plate.
- Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the K_m value for the specific kinase.
- Include control wells with no inhibitor (100% activity) and no kinase (background).
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).
- Signal Detection:
 - Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
 - Incubate for a short period to allow the luminescent signal to stabilize.
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Subtract the background luminescence from all wells.
 - Calculate the percentage of kinase inhibition for each concentration of TG 100572 relative to the no-inhibitor control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.



[Click to download full resolution via product page](#)

Generalized workflow for an in vitro kinase inhibition assay.

Conclusion

TG 100572 Hydrochloride is a multi-targeted kinase inhibitor with high potency against key RTKs and Src family kinases involved in oncogenic and angiogenic signaling. Its well-characterized inhibitory profile makes it a valuable research tool for investigating the roles of these kinases in various disease models. The provided information on its target kinases, affected signaling pathways, and generalized experimental protocols serves as a comprehensive resource for scientists and researchers in the field of drug discovery and development. Further investigation into the specific downstream effects of inhibiting each of the targeted Src family members will continue to elucidate the full mechanistic details of this potent inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. VEGF signaling pathway | Abcam [abcam.com]
- To cite this document: BenchChem. [TG 100572 Hydrochloride: A Technical Guide to its Target Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682777#tg-100572-hydrochloride-target-kinases\]](https://www.benchchem.com/product/b1682777#tg-100572-hydrochloride-target-kinases)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com